(6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Description
The compound (6Z)-6-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule featuring a thiazolopyrimidine core
Properties
Molecular Formula |
C23H14ClN3O2S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
(6Z)-6-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H14ClN3O2S/c24-16-8-6-15(7-9-16)20-11-10-17(29-20)12-18-21(25)27-19(14-4-2-1-3-5-14)13-30-23(27)26-22(18)28/h1-13,25H/b18-12-,25-21? |
InChI Key |
YJPMNTPTLULLSS-JLFKZYKSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)Cl)/C(=N)N23 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)C(=N)N23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolopyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Key reagents include chlorophenyl derivatives and various catalysts to facilitate the reactions .
Industrial Production Methods
For large-scale production, the synthesis is optimized to ensure high yield and purity. Industrial methods often employ continuous flow reactors and advanced purification techniques to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions are possible, often using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
(6Z)-6-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6Z)-6-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives and chlorophenyl-substituted molecules . These compounds share structural similarities but differ in their specific substituents and functional groups.
Uniqueness
(6Z)-6-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is unique due to its specific combination of a thiazolopyrimidine core with chlorophenyl and furan substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
